molecular formula C13H15NO B089069 N,N-diallylbenzamide CAS No. 10283-70-2

N,N-diallylbenzamide

Cat. No. B089069
CAS RN: 10283-70-2
M. Wt: 201.26 g/mol
InChI Key: WJUWKNWIOVQEEI-UHFFFAOYSA-N
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Description

N,N-diallylbenzamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 209.28 g/mol.

Mechanism Of Action

The mechanism of action of N,N-diallylbenzamide varies depending on its application. In drug discovery, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of Bcl-2. It has also been shown to inhibit cell proliferation by inducing G1 phase arrest and downregulating cyclin D1 and CDK4/6.
In material science, N,N-diallylbenzamide acts as a crosslinking agent by forming covalent bonds with other monomers or polymers, leading to the formation of a network structure.

Biochemical And Physiological Effects

N,N-diallylbenzamide has been shown to have low toxicity in vitro and in vivo. In animal studies, it has been shown to have no significant adverse effects on body weight, organ weight, or hematological parameters. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One advantage of N,N-diallylbenzamide is its versatility in various applications such as drug discovery, polymer chemistry, and material science. It is also relatively easy to synthesize and purify. However, one limitation is its low solubility in water, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the study of N,N-diallylbenzamide. In drug discovery, further studies are needed to fully understand its mechanism of action and to optimize its anticancer and antifungal properties. In polymer chemistry, it can be further explored as a monomer for the synthesis of novel polymers with unique properties. In material science, it can be used as a crosslinking agent for the synthesis of hydrogels with improved properties such as biocompatibility and mechanical strength. Overall, N,N-diallylbenzamide has great potential for various applications and further studies are needed to fully explore its capabilities.

Synthesis Methods

N,N-diallylbenzamide can be synthesized through the reaction between benzamide and allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

N,N-diallylbenzamide has been studied for its potential applications in various fields such as polymer chemistry, drug discovery, and material science. It has been used as a monomer in the synthesis of polymers such as poly(N,N-diallylbenzamide-co-acrylic acid) and poly(N,N-diallylbenzamide-co-methacrylic acid), which have shown promising properties such as pH-responsive behavior and drug release capabilities.
In drug discovery, N,N-diallylbenzamide has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as an antifungal agent, with promising results against Candida albicans.
In material science, N,N-diallylbenzamide has been used as a crosslinking agent for the synthesis of hydrogels with various applications such as drug delivery, tissue engineering, and wound healing.

properties

CAS RN

10283-70-2

Product Name

N,N-diallylbenzamide

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H15NO/c1-3-10-14(11-4-2)13(15)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2

InChI Key

WJUWKNWIOVQEEI-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1

Other CAS RN

10283-70-2

synonyms

N,N-diprop-2-enylbenzamide

Origin of Product

United States

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